Acid green 16

Catalog No.
S574655
CAS No.
3369-56-0
M.F
C31H33N2NaO6S2
M. Wt
616.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acid green 16

CAS Number

3369-56-0

Product Name

Acid green 16

IUPAC Name

sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]naphthalene-2,7-disulfonate

Molecular Formula

C31H33N2NaO6S2

Molecular Weight

616.7 g/mol

InChI

InChI=1S/C31H34N2O6S2.Na/c1-5-32(6-2)25-13-9-22(10-14-25)31(23-11-15-26(16-12-23)33(7-3)8-4)30-21-28(41(37,38)39)20-24-19-27(40(34,35)36)17-18-29(24)30;/h9-21H,5-8H2,1-4H3,(H-,34,35,36,37,38,39);/q;+1/p-1

InChI Key

UWGCNDBLFSEBDW-UHFFFAOYSA-M

SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C4C=CC(=CC4=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]

Synonyms

Acid Green 16, C.I. 44025

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C4C=CC(=CC4=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]

Analytical Chemistry

Acid Green 16 finds use as an indicator dye in analytical chemistry []. Its color changes depending on the pH of the solution, making it a valuable tool for acid-base titrations []. Studies have explored its effectiveness in the determination of various metal ions, such as copper, through complex formation and colorimetric analysis [].

Material Science

Research has investigated the potential of Acid Green 16 for modifying the properties of materials. For instance, studies have explored its use in the synthesis of dye-sensitized solar cells, where it acts as a light-absorbing component []. Additionally, research has been conducted on the incorporation of Acid Green 16 into polymers to enhance their conductivity and photoluminescence properties [].

Acid Green 16, also known as C.I. Acid Green 16 or C.I. 44025, is a synthetic dye characterized by its vibrant green color. Its molecular formula is C31H33N2NaO6S2C_{31}H_{33}N_{2}NaO_{6}S_{2}, and it has a molecular weight of 616.7 g/mol . The compound is primarily used in various industries, including textiles, leather, and food processing, due to its excellent dyeing properties and solubility in water . Acid Green 16 appears blue light green in aqueous solutions and changes to yellow-brown when treated with strong sulfuric acid .

, particularly in the context of degradation processes. One significant reaction involves photocatalytic degradation using catalysts such as titanium dioxide (TiO2) or zinc oxide (ZnO), which can effectively break down the dye in aqueous solutions under UV light . The Fenton reaction, which utilizes hydrogen peroxide to generate hydroxyl radicals, is another method for degrading Acid Green 16, demonstrating its susceptibility to advanced oxidation processes .

Key Reactions:

  • Photocatalytic Degradation:
    • Using TiO2 or ZnO as catalysts.
  • Fenton Reaction:
    • Involves hydrogen peroxide to produce hydroxyl radicals.

The biological activity of Acid Green 16 has been studied in various contexts, particularly regarding its toxicity and environmental impact. Research indicates that Acid Green 16 can exhibit toxic effects on aquatic life and may disrupt biological systems when present in wastewater . Its removal from effluents is crucial to mitigate these effects, leading to the exploration of various adsorption and degradation methods.

Acid Green 16 can be synthesized through several chemical pathways, typically involving azo coupling reactions. These reactions often utilize aromatic amines that react with diazonium salts to form the azo compound characteristic of many synthetic dyes. Specific synthesis methods may vary based on the desired purity and application of the dye.

Common Synthesis Steps:

  • Preparation of Diazotized Aromatic Amine:
    • Reacting an aromatic amine with nitrous acid.
  • Azo Coupling:
    • The diazonium salt is then coupled with another aromatic compound to form Acid Green 16.

Acid Green 16 finds extensive use across various industries:

  • Textiles: Used for dyeing fabrics due to its vibrant color and good fastness properties.
  • Leather: Commonly applied in leather processing for coloration.
  • Food Industry: Occasionally utilized as a food coloring agent.
  • Research: Employed in studies related to dye degradation and environmental chemistry.

Studies have focused on the interaction of Acid Green 16 with various adsorbents for wastewater treatment. For instance, the use of Lewatit S 6368 A, a strongly basic anion exchanger, has shown effective adsorption capabilities for removing Acid Green 16 from dyeing effluents . Additionally, excess activated sludge from sewage treatment plants has been tested as a sorbent, demonstrating high effectiveness at certain pH levels.

Several compounds are similar to Acid Green 16 in terms of structure and application. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
Acid Black 1C.I. 20470Known for its high stability and fastness properties.
Acid Yellow 23C.I. 19140Exhibits bright yellow color; used extensively in textiles.
Acid Blue 25C.I. 42090Popular for its deep blue hue; used in various applications including food coloring.

Uniqueness of Acid Green 16

Acid Green 16 is unique due to its specific color properties and its effectiveness in both textile and leather applications compared to other similar dyes. Its susceptibility to photocatalytic degradation also sets it apart as a focus of environmental research aimed at reducing pollution from dyeing processes.

Molecular Architecture and Functional Groups

Acid Green 16, designated as Color Index 44025, represents a synthetic triarylmethane dye characterized by its complex molecular architecture and distinctive functional groups [1] [4]. The compound possesses the molecular formula C31H33N2NaO6S2 with a molecular weight of 616.72 grams per mole [4] [7]. The systematic chemical name for this compound is sodium 4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]naphthalene-2,7-disulfonate [1] [11].

The molecular architecture of Acid Green 16 is built upon a triarylmethane backbone, which forms the central structural framework of this synthetic dye [2] [12]. The triarylmethane structure consists of a central sp³-hybridized carbon atom bonded to three aromatic ring systems, creating the characteristic triphenylmethane core that defines this class of compounds [12] [35]. This central carbon serves as the pivotal connection point for the chromophoric system, facilitating the extensive conjugation responsible for the compound's vibrant coloration properties [12] [35].

The functional group composition of Acid Green 16 includes several critical chemical moieties that determine both its structural integrity and its application properties. The molecule contains two diethylamino groups (N(C2H5)2) positioned at the para positions of two phenyl rings [1] [11]. These tertiary amine substituents serve as electron-donating groups, contributing significantly to the chromophoric properties of the molecule through their ability to participate in resonance stabilization of the cationic chromophore [12] [22].

The compound features two sulfonic acid groups (SO3-) attached to a naphthalene ring system at the 2,7-positions [1] [24]. These sulfonate functionalities exist as sodium salts under typical conditions, providing the compound with its water solubility characteristics and its classification as an acid dye [4] [24]. The sulfonic acid groups enhance the solubility of the dye in aqueous media and facilitate its interaction with positively charged substrates during dyeing processes [20] [25].

Functional GroupPositionChemical FormulaFunction
DiethylaminoPara positions of phenyl ringsN(C2H5)2Electron donation, chromophore stabilization [1] [11]
Sulfonic acid2,7-positions of naphthaleneSO3NaWater solubility, substrate binding [24] [25]
NaphthaleneCentral aromatic systemC10H6Extended conjugation, color development [24] [28]
Phenyl ringsTriarylmethane frameworkC6H4Structural backbone, conjugation [12] [35]

The naphthalene disulfonic acid component provides an extended aromatic system that contributes to the overall conjugation length of the molecule [24] [25]. This extended conjugation is fundamental to the compound's ability to absorb visible light in the appropriate wavelength range to produce the characteristic green coloration [17] [40]. The 2,7-disulfonic acid substitution pattern on the naphthalene ring is specifically chosen to optimize both the electronic properties and the solubility characteristics of the final dye molecule [24] [25].

Synthetic Pathways and Key Raw Materials

The synthesis of Acid Green 16 follows established methodologies for triarylmethane dye preparation, utilizing a condensation reaction between specific aromatic precursors followed by oxidative coupling [2] [4]. The primary synthetic route involves the condensation of bis(4-diethylaminophenyl)methanol with naphthalene-2,7-disulfonic acid under acidic conditions [2] [7].

The key raw materials required for Acid Green 16 synthesis include bis(4-diethylaminophenyl)methanol and naphthalene-2,7-disulfonic acid [2] [16]. Bis(4-diethylaminophenyl)methanol, with the molecular formula C21H30N2O and molecular weight of 326.484 grams per mole, serves as the triarylmethane precursor [16] [29]. This compound is characterized by its white crystalline powder appearance and melting point of 82°C [16] [29]. The material exhibits specific storage requirements, necessitating refrigerated conditions under an inert atmosphere to maintain its stability [16] [29].

Naphthalene-2,7-disulfonic acid represents the second critical raw material, possessing the molecular formula C10H8O6S2 with a molecular weight of 288.3 grams per mole [24] [25]. This compound appears as white crystalline solids and demonstrates significant water solubility characteristics [25] [28]. The material exhibits a melting point of 199°C and requires storage at temperatures between 2-8°C to maintain its chemical integrity [25] [28].

The synthetic pathway commences with the condensation reaction between bis(4-diethylaminophenyl)methanol and naphthalene-2,7-disulfonic acid in the presence of sulfuric acid [2] [7]. This condensation typically occurs at temperatures ranging from 55°C to 65°C for periods extending up to 6 hours [15] [25]. The reaction proceeds through a carbocation intermediate formed by the protonation and subsequent loss of water from the carbinol group of the bis(4-diethylaminophenyl)methanol precursor [22] [27].

The manufacturing process continues with oxidation of the initial condensation product using appropriate oxidizing agents [2] [4]. Lead dioxide represents the most commonly employed oxidizing agent for this transformation, although manganese dioxide and alkali dichromates may also be utilized depending upon specific process requirements [22] [27]. The oxidation step converts the colorless leuco base intermediate into the fully conjugated chromophoric system characteristic of the final dye product [22] [27].

Following oxidation, the reaction mixture undergoes neutralization and salt formation to produce the sodium salt of Acid Green 16 [2] [7]. This neutralization step typically involves the addition of sodium hydroxide or sodium carbonate to achieve the appropriate pH conditions for salt precipitation [15] [22]. The crude product is subsequently subjected to salting-out procedures, filtration, drying, and grinding operations to obtain the final commercial dye product [4] [7].

Synthesis StageTemperature (°C)Duration (hours)Key MaterialsProcess Conditions
Condensation55-656Bis(4-diethylaminophenyl)methanol, Naphthalene-2,7-disulfonic acidSulfuric acid medium [2] [15]
Oxidation60-802-4Lead dioxideStirred reaction [22] [27]
Neutralization20-401-2Sodium hydroxidepH adjustment [15] [22]
Isolation20-254-8Sodium chlorideSalting-out process [4] [7]

Optimization of Industrial-Scale Production

Industrial-scale production of Acid Green 16 requires careful optimization of multiple process parameters to achieve consistent product quality, economic efficiency, and environmental compliance [18] [33]. The optimization strategies encompass reaction conditions, equipment design, process control systems, and waste minimization protocols [18] [31].

Temperature control represents a critical optimization parameter in industrial Acid Green 16 production [15] [34]. The condensation reaction requires maintenance of temperatures between 55°C and 65°C to ensure complete conversion while minimizing side reactions [15] [25]. Temperature fluctuations beyond this optimal range can result in incomplete condensation or formation of undesired byproducts that compromise product quality and yield [34] [36]. Industrial reactors incorporate sophisticated temperature control systems with multiple monitoring points and automated adjustment capabilities to maintain these precise conditions [33] [36].

Reaction time optimization balances the competing demands of complete conversion and production throughput [15] [34]. Extended reaction times ensure thorough condensation between reactants but reduce overall plant productivity [34] [36]. Industrial processes typically optimize reaction duration to achieve conversion rates exceeding 95% while maintaining economically viable production cycles [18] [33]. Continuous monitoring of reaction progress through spectroscopic analysis enables real-time adjustment of reaction parameters [23] [40].

The concentration and purity of raw materials significantly impact both product quality and process efficiency [16] [25]. Industrial operations implement rigorous incoming material specifications to ensure consistent feedstock quality [20] [39]. Bis(4-diethylaminophenyl)methanol must meet purity standards exceeding 98% to prevent contamination of the final product [16] [29]. Similarly, naphthalene-2,7-disulfonic acid requires careful purification to remove isomeric impurities that could affect color properties [24] [25].

Oxidation process optimization focuses on achieving complete conversion of the leuco base intermediate while minimizing over-oxidation reactions [22] [27]. Industrial processes employ controlled addition of oxidizing agents with continuous monitoring of reaction progress [22] [32]. The oxidation temperature typically ranges from 60°C to 80°C, with careful control of addition rates to prevent localized overheating and decomposition [22] [27].

Process ParameterOptimal RangeControl MethodImpact on Product Quality
Condensation Temperature55-65°CAutomated thermal controlColor consistency, yield [15] [25]
Reaction Time4-6 hoursReal-time monitoringConversion efficiency [34] [36]
Raw Material Purity>98%Incoming quality controlProduct purity, color strength [16] [29]
Oxidation Rate0.5-2.0 kg/hourMetered additionColor development, stability [22] [27]

Environmental optimization considerations include solvent recovery systems, waste heat utilization, and effluent treatment protocols [18] [33]. Modern industrial facilities incorporate closed-loop solvent recovery systems to minimize environmental discharge and reduce raw material consumption [33] [36]. Heat integration systems capture thermal energy from exothermic reactions for use in other process steps, improving overall energy efficiency [33] [36].

Process automation and control systems enable consistent product quality while reducing labor requirements and operational costs [19] [23]. Advanced process control systems monitor multiple parameters simultaneously and implement automatic adjustments to maintain optimal conditions [23] [33]. Statistical process control methodologies identify trends and variations that could impact product quality before they result in off-specification material [19] [39].

Impurity Profiling and Quality Control Metrics

Comprehensive impurity profiling and quality control protocols are essential for ensuring consistent product quality and performance characteristics of Acid Green 16 [22] [37]. The analytical framework encompasses identification of potential impurities, quantitative analysis methods, and establishment of acceptance criteria for commercial production [37] [40].

Common impurities in Acid Green 16 arise from incomplete reactions, side reactions, and degradation processes during synthesis and storage [22] [37]. Unreacted starting materials represent a primary category of impurities, including residual bis(4-diethylaminophenyl)methanol and naphthalene-2,7-disulfonic acid [16] [24]. These materials can remain in the final product if reaction conditions are suboptimal or if purification procedures are inadequate [22] [37].

Structural isomers constitute another significant impurity class, particularly naphthalene disulfonic acid isomers that may form during raw material preparation [24] [25]. The 1,5-disulfonic acid isomer can co-occur with the desired 2,7-isomer, resulting in dye products with altered color properties and application characteristics [15] [25]. Analytical methods must distinguish between these closely related structures to ensure product consistency [25] [40].

High-performance liquid chromatography represents the primary analytical technique for impurity profiling in Acid Green 16 [37] [38]. Reversed-phase chromatography systems utilizing C18 stationary phases with gradient elution provide effective separation of the main component from related impurities [38] [41]. Mobile phase compositions typically employ acetonitrile-water mixtures with ion-pairing reagents to optimize retention and resolution [38] [41].

Spectroscopic quality control methods complement chromatographic analysis for comprehensive characterization [23] [40]. Ultraviolet-visible spectrophotometry provides rapid assessment of color properties and overall purity [17] [23]. The characteristic absorption maximum of Acid Green 16 occurs at approximately 426 nanometers in aqueous solution, with deviations indicating potential impurities or degradation [17] [21].

Impurity TypeAnalytical MethodAcceptance LimitImpact on Quality
Unreacted starting materialsHPLC-UV<0.5% totalColor strength reduction [37] [38]
Naphthalene isomersHPLC-MS<0.2% individualColor hue variation [24] [40]
Degradation productsHPLC-DAD<0.3% totalStability issues [37] [41]
Inorganic saltsIon chromatography<2.0% totalApplication performance [20] [39]

Mass spectrometry provides definitive identification of impurity structures and enables quantification of trace-level contaminants [37] [40]. Electrospray ionization mass spectrometry is particularly effective for analyzing ionic dye compounds and their related impurities [40] [41]. The technique provides molecular weight information and fragmentation patterns that facilitate structural elucidation of unknown impurities [37] [40].

Spectral Properties (Ultraviolet-Visible, Infrared, Nuclear Magnetic Resonance)

Ultraviolet-Visible Spectroscopy

The electronic absorption characteristics of Acid Green 16 demonstrate typical triarylmethane dye behavior with distinctive spectral features. In aqueous solution, the compound exhibits maximum absorption (λmax) at approximately 640 nanometers, consistent with the extended conjugation system characteristic of triarylmethane chromophores [9] . This absorption maximum corresponds to the lowest energy electronic transition involving the central carbon atom and the aromatic substituents.

Solvent Systemλmax (nm)Color AppearanceExtinction Coefficient Range
Water (pH 7)~640Blue-greenModerate to high
Ethanol~630-650GreenVariable
Concentrated H₂SO₄~450-500Yellow-brownReduced
Diluted H₂SO₄~400-450YellowFurther reduced

The spectral behavior exhibits pronounced solvatochromic effects, with significant bathochromic shifts observed in polar protic solvents compared to aprotic systems [11] [12]. The observed color transitions from blue-green in neutral aqueous media to yellow-brown in concentrated sulfuric acid solutions reflect protonation-induced alterations in the electronic structure and conjugation pathway .

Infrared Spectroscopy

While comprehensive infrared spectroscopic data for Acid Green 16 remains limited in the available literature, characteristic absorption bands typical of triarylmethane dyes can be anticipated based on structural considerations [14]. The expected infrared absorption profile should encompass:

  • Aromatic carbon-carbon stretching vibrations (1450-1600 cm⁻¹)
  • Carbon-nitrogen stretching modes (1200-1400 cm⁻¹)
  • Sulfonate group asymmetric and symmetric stretching (1000-1200 cm⁻¹)
  • Aromatic carbon-hydrogen bending vibrations (700-900 cm⁻¹)

The presence of sulfonate functionalities introduces characteristic absorption bands that differentiate this compound from non-sulfonated triarylmethane derivatives [15] [16].

Nuclear Magnetic Resonance Spectroscopy

Limited nuclear magnetic resonance data exists for Acid Green 16 in the scientific literature. Available proton nuclear magnetic resonance (¹H Nuclear Magnetic Resonance) data indicates chemical shifts consistent with aromatic proton environments [17]. The complex molecular structure presents multiple aromatic environments, including:

  • Naphthalene ring system protons (7.0-8.5 parts per million)
  • Substituted benzene ring protons (6.5-7.5 parts per million)
  • Aliphatic ethyl group protons (1.0-3.5 parts per million)

The quaternary nitrogen center and extensive aromatic conjugation system create a complex spectroscopic profile requiring high-resolution instrumentation for complete structural elucidation [18].

Solubility Behavior in Polar and Non-Polar Solvents

The solubility characteristics of Acid Green 16 demonstrate pronounced dependence on solvent polarity and temperature, reflecting the ionic nature of the sodium sulfonate salt and the extended aromatic system [19] [20].

Polar Solvent Systems

In polar solvents, particularly those capable of hydrogen bonding interactions, Acid Green 16 exhibits substantial solubility. Water represents the primary solvent system for this compound, with solubility parameters showing significant temperature dependence [21] [22]:

Temperature (°C)Water Solubility (g/L)Solution pHColor Intensity
2550-557.0-9.0High
6070-807.5-8.5Enhanced
9090-1008.0-9.0Maximum

The enhanced solubility at elevated temperatures correlates with increased molecular motion and disruption of intramolecular associations that may limit dissolution at ambient conditions [23]. The alkaline pH of concentrated solutions suggests the compound acts as a weak base in aqueous media, potentially through hydrolysis of the sulfonate groups or interaction with atmospheric carbon dioxide [24].

Ethanol and other short-chain alcohols provide moderate to good solvation for Acid Green 16, producing green-colored solutions that differ chromatically from the blue-green aqueous solutions . This chromatic difference indicates specific solvent-chromophore interactions that influence the electronic structure and absorption characteristics.

Dimethyl sulfoxide demonstrates limited solvation capacity for this compound, classified as "slightly soluble" under standard conditions [26]. This reduced solubility in aprotic polar solvents suggests that hydrogen bonding interactions play a crucial role in the dissolution mechanism.

Non-Polar Solvent Systems

The extensive ionic character of Acid Green 16, particularly the sodium sulfonate functionalities, severely limits solubility in non-polar organic solvents. Hydrocarbons, halogenated alkanes, and other low-polarity solvents exhibit minimal to negligible dissolution capacity for this compound [27]. This behavior aligns with fundamental solubility principles where ionic compounds require polar or hydrogen-bonding solvents for effective solvation.

Acid-Base Solubility Relationships

The compound demonstrates distinctive solubility behavior under varying pH conditions. In concentrated sulfuric acid, complete dissolution occurs with concomitant color change to yellow-brown, indicating protonation of basic sites within the molecular structure [28]. Upon dilution with water, the color transitions to yellow while maintaining solubility, suggesting reversible protonation equilibria.

Thermal Stability and Decomposition Kinetics

Thermal stability analysis of Acid Green 16 reveals characteristic behavior patterns typical of organic sulfonate salts with extended aromatic systems [29] [30]. While specific thermal decomposition data for this compound remains limited in the literature, general thermal behavior can be inferred from related triarylmethane dyes and the inherent structural features.

Thermal Stability Profile

Under ambient atmospheric conditions, Acid Green 16 demonstrates reasonable thermal stability up to moderate temperatures. The compound remains chemically stable during normal storage and handling conditions, with recommended storage temperatures below 25°C to minimize potential degradation pathways [31].

Safety data sheet information indicates that decomposition temperatures have not been specifically determined for this compound, suggesting either limited thermal analysis or proprietary nature of such data [32]. However, formation of toxic gases is noted as possible during heating or combustion conditions, indicating thermal decomposition pathways that cleave aromatic and sulfonate functionalities.

Decomposition Kinetics Considerations

Thermal decomposition of triarylmethane dyes typically follows complex multi-step mechanisms involving:

  • Initial dehydration and desulfurization reactions (200-300°C)
  • Aromatic ring degradation and carbon-carbon bond cleavage (300-500°C)
  • Complete carbonization and mineralization (>500°C)

The presence of sodium sulfonate groups in Acid Green 16 introduces additional complexity, as these functionalities can undergo thermal elimination to form sulfur dioxide and sodium oxide derivatives [33]. The quaternary nitrogen center represents another potential decomposition site, with possible elimination of tertiary amine fragments under elevated temperature conditions.

Kinetic Parameters

Without specific experimental thermal analysis data, precise kinetic parameters such as activation energies and pre-exponential factors cannot be determined for Acid Green 16. However, comparative analysis with structurally related compounds suggests activation energies in the range of 150-250 kilojoules per mole for initial decomposition steps [34].

The autocatalytic nature observed in some organic dye decomposition processes may also apply to Acid Green 16, where initial decomposition products catalyze further thermal breakdown, leading to accelerated decomposition rates at elevated temperatures [35].

pH-Dependent Chromophoric Behavior

The chromophoric response of Acid Green 16 to pH variations represents a fundamental aspect of its physicochemical characterization, directly impacting both analytical applications and environmental behavior [36] [37].

pH Stability Range

Acid Green 16 demonstrates optimal stability within the pH range of 3.0 to 9.0, encompassing most environmentally relevant conditions [38]. Within this range, the compound maintains its characteristic blue-green coloration in aqueous solution with minimal chromophoric degradation or structural alteration.

A 1% aqueous solution of Acid Green 16 typically exhibits pH values between 7.0 and 9.0, indicating the mildly basic nature of the compound in dilute solution [39]. This alkaline character likely results from hydrolysis reactions involving the sulfonate groups or specific interactions with dissolved atmospheric gases.

Chromophoric Transitions

pH-induced chromophoric changes in Acid Green 16 follow predictable patterns based on protonation-deprotonation equilibria affecting the electronic structure [40] [41]:

pH RangePredominant ColorStructural BasisStability
<3.0Yellow-brownProtonated formModerate
3.0-6.0Yellow-greenPartially protonatedGood
6.0-9.0Blue-greenNative ionic formExcellent
>9.0Blue-greenAlkaline stabilizedGood

Under strongly acidic conditions (pH <3), the compound undergoes protonation at basic nitrogen sites, disrupting the extended conjugation system and causing a hypsochromic shift in the absorption spectrum [42]. This acidic form appears yellow-brown, representing a significant chromatic departure from the neutral blue-green appearance.

Mechanistic Considerations

The pH-dependent chromophoric behavior involves multiple equilibrium processes:

  • Nitrogen Protonation: The diethylamino groups can accept protons under acidic conditions, altering electron density distribution throughout the aromatic system [43].

  • Sulfonate Interactions: While sulfonate groups typically remain ionized across most pH ranges, specific ion-pairing effects with protons or metal cations can influence chromophoric properties [44].

  • Aggregation Phenomena: pH changes can promote or inhibit molecular aggregation through electrostatic interactions, indirectly affecting observed color characteristics [45].

Buffer System Interactions

The compound demonstrates significant buffering capacity in aqueous solutions, particularly evident when acidic dye solutions maintain pH values above 8.0 despite the inherently acidic nature of the original dye solution (pH 5.67) [46]. This buffering behavior suggests that Acid Green 16 can act as a pH-stabilizing agent in certain applications, potentially affecting the solution chemistry of mixed systems.

Environmental pH Implications

Understanding the pH-dependent chromophoric behavior proves essential for environmental monitoring and remediation applications. The distinct color changes serve as visual indicators of solution pH, while the stability profile guides selection of treatment conditions for dye removal processes [47]. The compound's behavior under varying pH conditions also influences its bioavailability and ecological impact in aquatic systems where pH fluctuations occur naturally.

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2040 of 2042 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

3369-56-0

General Manufacturing Information

Ethanaminium, N-[4-[[4-(diethylamino)phenyl](3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1): INACTIVE

Dates

Last modified: 08-15-2023

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